
n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of thiophene carboxamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, functional groups are introduced to form the thiophene ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides.
Attachment of the Ethynylcyclohexyl Group:
Attachment of the Phenylethoxy Group: The phenylethoxy group is introduced via etherification reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the carboxamide group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biological Probes: Used in research to study biological pathways and molecular interactions.
Industry
Electronics: Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Coatings and Adhesives: Utilized in the formulation of specialized coatings and adhesives.
Wirkmechanismus
The mechanism of action of n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and phenylethoxy groups can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxamide Derivatives: Compounds with similar thiophene and carboxamide structures.
Ethynylcyclohexyl Derivatives: Compounds featuring the ethynylcyclohexyl group.
Phenylethoxy Derivatives: Compounds containing the phenylethoxy moiety.
Uniqueness
n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, from drug development to materials science.
Eigenschaften
CAS-Nummer |
918136-00-2 |
|---|---|
Molekularformel |
C21H23NO2S |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
N-(1-ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide |
InChI |
InChI=1S/C21H23NO2S/c1-2-21(13-7-4-8-14-21)22-20(23)19-18(12-16-25-19)24-15-11-17-9-5-3-6-10-17/h1,3,5-6,9-10,12,16H,4,7-8,11,13-15H2,(H,22,23) |
InChI-Schlüssel |
PWQRALNLZKVMII-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1(CCCCC1)NC(=O)C2=C(C=CS2)OCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


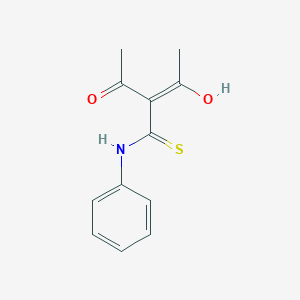
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)


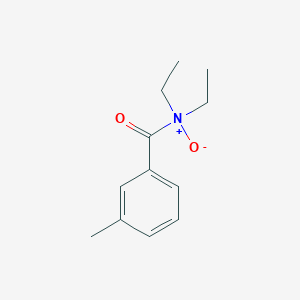
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
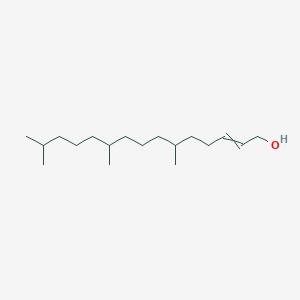
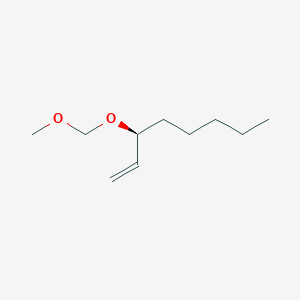
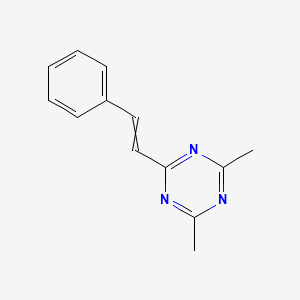
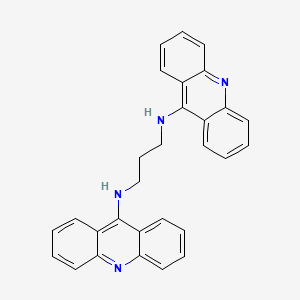
![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
